molecular formula C10H14BrNO B13283122 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

Cat. No.: B13283122
M. Wt: 244.13 g/mol
InChI Key: QGXWMBBKFOHJSD-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is a brominated pyridine derivative offered as a high-purity chemical intermediate for research and development purposes. Compounds featuring a pyridine ring substituted with a bromo group, similar to this one, are highly valuable in synthetic organic and medicinal chemistry . The bromine atom serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as the Sonogashira reaction, which is widely used to introduce alkynyl substituents . This makes it a potential key intermediate in the exploration of novel molecules for pharmaceutical applications, including the development of anti-inflammatory and immunosuppressive agents . The structure combines a halogenated heterocycle with an alcohol functionality, a motif commonly investigated in drug discovery . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-7(8(2)13)5-10-4-3-9(11)6-12-10/h3-4,6-8,13H,5H2,1-2H3

InChI Key

QGXWMBBKFOHJSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(C=C1)Br)C(C)O

Origin of Product

United States

The Strategic Value of Halogenated Pyridine Derivatives in Organic Synthesis

Halogenated pyridine (B92270) derivatives are pivotal building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. chemrxiv.orgnih.govresearchgate.netchemrxiv.org The introduction of a halogen atom onto the pyridine ring serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.

The carbon-halogen bond in these derivatives is a key feature, facilitating numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular architectures. This reactivity allows for the strategic introduction of diverse functional groups, which is crucial for tuning the electronic properties, steric environment, and binding interactions of the final molecule. chemrxiv.org

The regioselective halogenation of pyridines, however, presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. nih.govchemrxiv.org Consequently, a major focus of current research is the development of milder and more selective methods for pyridine halogenation. chemrxiv.orgmountainscholar.org Recent advancements include the use of designed phosphine (B1218219) reagents and the exploration of unconventional intermediates to achieve site-selective functionalization. nih.govmountainscholar.org The ability to precisely control the position of the halogen atom is critical for the targeted synthesis of complex molecules and for conducting structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org

The Architectural Significance of Substituted Butanol Scaffolds in Molecular Design

Substituted butanol scaffolds are fundamental structural units in the design and synthesis of new chemical entities. The term "scaffold" in chemistry refers to a core molecular framework that provides a basis for the systematic assembly of more complex molecules. mdpi.comnih.gov These scaffolds are essential for creating diverse libraries of compounds for various applications, including drug discovery and materials science. mdpi.com

The butanol backbone, with its potential for multiple substitution points, offers a three-dimensional arrangement of functional groups, which is a critical aspect of molecular recognition and biological activity. The hydroxyl group of the butanol moiety can act as a hydrogen bond donor or acceptor, and can also serve as a point for further chemical modification. The alkyl substituents on the butanol chain influence the molecule's lipophilicity and conformational preferences.

In the context of medicinal chemistry, scaffolds are computationally designed and analyzed to explore chemical space and to identify novel core structures for drug candidates. nih.govnih.gov The design of innovative molecular scaffolds is a key strategy for developing small-molecule modulators of protein-protein interactions, which are implicated in a wide range of diseases. rsc.org The versatility of substituted butanol scaffolds makes them valuable components in the construction of molecules with tailored properties.

Chemical Reactivity and Mechanistic Investigations of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol

Reactivity Profiles of the Bromopyridine Moiety

The 5-bromopyridine core of the molecule is susceptible to a range of transformations characteristic of halogenated aromatic heterocycles. Its reactivity is governed by the electronic properties of the pyridine (B92270) ring and the carbon-bromine bond.

Nucleophilic Aromatic Substitution Pathways on Pyridyl Bromides

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally facilitated by the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the nitrogen atom, with halogens at the 2- and 4-positions being significantly more reactive than those at the 3- or 5-positions. This is because for substitution at the ortho (2) and para (4) positions, the negative charge of the intermediate can be delocalized directly onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

In 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol, the bromine atom is at the 5-position (meta to the nitrogen). Consequently, direct displacement of the bromide by a nucleophile is challenging as the stabilizing resonance structure involving the nitrogen atom is not possible. Such reactions typically require harsh conditions, such as high temperatures and very strong nucleophiles. While less favored than reactions at the 2- or 4-positions, SNAr at the 5-position can be achieved with potent nucleophiles like amides or alkoxides under forcing conditions.

Table 1: Predicted Reactivity of 5-Bromopyridine Moiety in SNAr Reactions
NucleophileTypical ConditionsExpected Product TypeRelative Reactivity
Ammonia (B1221849)/AminesHigh Temperature, High Pressure (e.g., Buchwald-Hartwig amination)5-Aminopyridine derivativeLow (requires catalysis)
Alkoxides (e.g., NaOMe)High Temperature, Polar Aprotic Solvent5-Alkoxypyridine derivativeVery Low
Thiolates (e.g., NaSPh)High Temperature, Polar Aprotic Solvent5-(Arylthio)pyridine derivativeLow
Cyanide (e.g., CuCN)High Temperature (Rosenmund-von Braun reaction)5-Cyanopyridine derivativeLow to Moderate

Electrophilic Aromatic Substitution on Pyridine Ring Systems

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution extremely difficult. wikipedia.orgquimicaorganica.org

When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the nitrogen atom, as the intermediates for attack at these positions are less destabilized than those for attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comaklectures.com In the target molecule, the 5-position is already occupied by bromine. The existing substituents—the bromo group at C5 and the alkyl group at C2—will direct any further substitution. The alkyl group is weakly activating and ortho, para-directing, while the bromo group is deactivating but also ortho, para-directing. The combined influence suggests that further electrophilic attack is most likely to occur at the C3 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major ProductNotes
NitrationKNO₃, fuming H₂SO₄, high temp.3-Nitro-5-bromo derivativeRequires very harsh conditions. quora.com
HalogenationBr₂, oleum (B3057394)3,5-Dibromo derivativeRequires forcing conditions.
SulfonationSO₃, H₂SO₄, high temp.5-Bromopyridine-3-sulfonic acid derivativeReaction is often reversible.
Friedel-CraftsAlkyl/Acyl Halide, Lewis Acid (e.g., AlCl₃)No reactionNot feasible; the Lewis acid coordinates to the nitrogen, leading to strong deactivation. quimicaorganica.org

Isomerization and Rearrangement Processes Involving the Bromopyridine Core

Under strongly basic conditions, halogenated pyridines can undergo isomerization reactions, often referred to as "halogen dance" chemistry. nih.gov Mechanistic studies on 3-bromopyridines have shown that they can isomerize to 4-bromopyridines in the presence of a strong base. rsc.orgrsc.org This transformation is proposed to proceed through a deprotonation-elimination sequence to form a highly reactive pyridyne intermediate (e.g., 3,4-pyridyne), followed by re-addition of a bromide ion. nih.govresearchgate.net

It is plausible that the 5-bromo isomer in this compound could undergo a similar process. Treatment with a very strong base (like potassium tert-butoxide in the presence of a bromide source) could potentially lead to the formation of a 4,5-pyridyne intermediate. Subsequent trapping of this intermediate by bromide could lead to a mixture of regioisomers, including the starting 5-bromo compound and the 4-bromo isomer. The selectivity of such a reaction would be driven by the relative stability of the intermediates and the kinetics of the substitution steps. nih.gov

Reactivity under Transition Metal Catalysis (e.g., borylation, carbonylation)

The carbon-bromine bond in the bromopyridine moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Borylation: The bromine atom can be readily substituted with a boronic acid or boronic ester group via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Miyaura borylation). rsc.org This reaction transforms the relatively unreactive aryl bromide into a versatile organoboron compound, which can then participate in a wide array of subsequent reactions, most notably Suzuki-Miyaura cross-couplings to form new carbon-carbon bonds. Transition-metal-free borylation methods have also been developed. organic-chemistry.org

Carbonylation: Palladium-catalyzed carbonylation reactions provide a direct method for introducing a carbonyl group at the 5-position. researchgate.netethernet.edu.et By reacting the compound with carbon monoxide in the presence of a suitable nucleophile and a palladium catalyst, a variety of carbonyl derivatives can be synthesized. For example, using an alcohol as the nucleophile yields an ester, while using an amine yields an amide. rsc.orgchimia.ch This method is highly valuable for building molecular complexity.

Table 3: Transition-Metal-Catalyzed Reactions at the C5-Position
Reaction TypeTypical CatalystReagentsProduct
Miyaura BorylationPd(PPh₃)₄ or PdCl₂(dppf)Bis(pinacolato)diboron, Base (e.g., KOAc)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivative
Suzuki CouplingPd(PPh₃)₄Ar-B(OH)₂, Base (e.g., Na₂CO₃)5-Arylpyridine derivative
Heck CouplingPd(OAc)₂Alkene, Base (e.g., Et₃N)5-Alkenylpyridine derivative
AlkoxycarbonylationPd(OAc)₂, Ligand (e.g., dppf)CO, Alcohol (ROH), BasePyridine-5-carboxylic acid ester derivative
AminocarbonylationPd(OAc)₂, Ligand (e.g., dppf)CO, Amine (R₂NH), BasePyridine-5-carboxamide derivative

Transformations and Rearrangements of the Secondary Alcohol Group

The secondary alcohol group in the side chain is another key site for chemical transformations, primarily involving nucleophilic substitution at the carbinol carbon.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The hydroxyl (-OH) group is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur, it must first be converted into a good leaving group. chemistrysteps.com This can be achieved in two primary ways, which in turn dictate whether the reaction proceeds via an SN1 or SN2 mechanism.

SN1 Pathway: In the presence of a strong protic acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This is an excellent leaving group (water). For a secondary alcohol, the departure of water generates a secondary carbocation intermediate. youtube.com This planar intermediate can then be attacked by a nucleophile (such as a halide ion) from either face, which would lead to a racemic or near-racemic mixture of products if the carbon center is chiral. wikipedia.org A potential side reaction is rearrangement of the carbocation via a 1,2-hydride shift to form a more stable carbocation, although in this specific structure, such a shift would still result in a secondary carbocation, making significant rearrangement less likely. youtube.com

SN2 Pathway: To favor an SN2 pathway and avoid carbocation formation (and potential racemization or rearrangement), the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. khanacademy.orgyoutube.com These sulfonate groups are excellent leaving groups. A strong, typically anionic, nucleophile can then displace the leaving group in a single, concerted step via backside attack. This process results in a complete inversion of stereochemistry at the reaction center. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used to convert secondary alcohols into the corresponding alkyl halides, frequently proceeding with inversion of configuration via an SN2 mechanism. masterorganicchemistry.comedubull.com

Table 4: Comparison of SN1 and SN2 Pathways for the Secondary Alcohol
FeatureSN1 PathwaySN2 Pathway
Activation Protonation with strong acid (e.g., HBr)Conversion to sulfonate ester (e.g., -OTs) or use of SOCl₂/PBr₃
Mechanism Two steps, via carbocation intermediateOne step, concerted backside attack
Nucleophile Weak nucleophile is sufficient (e.g., H₂O, ROH)Requires a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻)
Stereochemistry Racemization/partial inversionComplete inversion of configuration
Rearrangements PossibleNot possible
Typical Product Alkyl halide (from reaction with HX)Varied, depending on nucleophile (e.g., alkyl halide, nitrile, azide)

Carbocation Rearrangements (e.g., 1,2-hydride shifts)

Reactions involving the secondary alcohol group of this compound, particularly under acidic conditions, can proceed through carbocation intermediates. libretexts.org These intermediates are susceptible to rearrangement to form more stable species, a common phenomenon in alcohol chemistry. nih.gov The formation of a carbocation is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation at the C-2 position of the butanol chain. libretexts.org

The primary driving force for carbocation rearrangement is the attainment of a more stable electronic state. libretexts.org Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. In the case of the carbocation derived from this compound, a 1,2-hydride shift can occur. This process involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon (C-3) to the positively charged carbon (C-2). libretexts.org This rearrangement leads to the formation of a more stable tertiary carbocation at C-3. The newly formed tertiary carbocation can then be trapped by a nucleophile to yield the rearranged product.

The general mechanism for this rearrangement is as follows:

Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst.

Formation of a secondary carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation.

1,2-Hydride Shift: A hydride ion shifts from the adjacent carbon to the carbocation center.

Formation of a tertiary carbocation: A more stable tertiary carbocation is formed.

Nucleophilic attack: A nucleophile attacks the tertiary carbocation to form the final product.

The potential for this rearrangement makes it a critical consideration in synthetic planning. The table below outlines the expected products from a hypothetical reaction with HBr, illustrating both the direct substitution product and the rearranged product.

ReactantConditionIntermediate (Initial)RearrangementIntermediate (Rearranged)Product(s)
This compoundHBr4-(5-Bromopyridin-2-yl)-3-methylbutan-2-yl cation (2°)1,2-Hydride Shift4-(5-Bromopyridin-2-yl)-2-methylbutan-2-yl cation (3°)Major: 2-Bromo-4-(5-bromopyridin-2-yl)-2-methylbutaneMinor: 2-Bromo-4-(5-bromopyridin-2-yl)-3-methylbutane

Oxidation and Reduction Chemistry of Secondary Alcohols

The secondary alcohol functionality in this compound is readily susceptible to oxidation to form the corresponding ketone, 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. researchgate.net

Reagents based on chromium (VI), such as pyridinium chlorochromate (PCC), are effective for the oxidation of secondary alcohols to ketones without over-oxidation. libretexts.org PCC is known for its mildness and is often used when other sensitive functional groups are present in the molecule. libretexts.org Another common method involves the use of trichloroisocyanuric acid in the presence of a catalytic amount of pyridine, which can selectively oxidize secondary alcohols. rsc.orgresearchgate.net The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is another powerful and mild method for this conversion.

The general transformation is as follows:

This compound → 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-one

The table below summarizes various oxidation methods that are applicable for this transformation.

Oxidizing Agent/SystemSolvent(s)Typical TemperatureByproductsNotes
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureChromium(IV) species, Pyridinium hydrochlorideMild conditions, suitable for sensitive substrates. libretexts.org
Trichloroisocyanuric acid / Pyridine (catalytic)DichloromethaneRoom TemperatureCyanuric acid, Pyridinium hydrochlorideDemonstrates chemoselectivity for secondary over primary alcohols. rsc.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane-78 °C to RTDimethyl sulfide, CO, CO₂, Triethylammonium chlorideRequires low temperatures; very mild and high-yielding.
Sodium Hypochlorite / TEMPO (catalytic)Dichloromethane/Water0 °C to RTNaCl, WaterA greener oxidation method using a catalytic amount of a stable radical.

Regarding reduction, the secondary alcohol group is already in a reduced state. Therefore, reduction reactions would target other parts of the molecule, such as the pyridine ring or the carbon-bromine bond. The secondary alcohol itself is generally stable to many reducing agents, such as sodium borohydride (B1222165), which is often used to chemoselectively reduce ketones or aldehydes in the presence of less reactive functional groups. nih.gov

Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites—the secondary alcohol, the C-Br bond, and the pyridine ring—in this compound makes selectivity a key issue in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the oxidation of the secondary alcohol to a ketone can be achieved with high chemoselectivity. Reagents like PCC or a Swern oxidation setup are known to oxidize alcohols without affecting the bromopyridine moiety. libretexts.org Conversely, reactions targeting the pyridine ring, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), can be performed at the C-Br bond. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions involving the alcohol group. nih.gov For example, protecting the alcohol group as a silyl (B83357) ether may be necessary before performing certain organometallic reactions.

Regioselectivity is concerned with the position at which a reaction occurs. In the context of the pyridine ring, electrophilic aromatic substitution is generally difficult due to the ring's electron-deficient nature. rsc.org However, if such a reaction were to occur, the existing substituents would direct the incoming electrophile. The bromine atom is a deactivating but ortho-, para-directing group, while the alkyl substituent is an activating and ortho-, para-directing group. Nucleophilic aromatic substitution, on the other hand, is more feasible and would likely occur at positions ortho or para to the electron-withdrawing nitrogen atom, potentially leading to the displacement of the bromide.

Stereoselectivity relates to the preferential formation of one stereoisomer over another. The molecule this compound contains two chiral centers (at C-2 and C-3), meaning it can exist as a mixture of diastereomers. Reactions at the C-2 position, if they proceed through a planar intermediate like a ketone (during oxidation) or a carbocation, will result in the loss of stereochemical information at that center unless a chiral reagent or catalyst is used. For example, the reduction of the corresponding ketone, 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one, with a non-chiral reducing agent like sodium borohydride would produce a racemic mixture with respect to the C-2 center. However, the use of a stereoselective reducing agent could favor the formation of one diastereomer over the other, a process known as substrate-controlled or reagent-controlled stereoselection.

The following table provides hypothetical examples of selective reactions.

Reaction TypeReagent/CatalystTargeted SiteSelectivity PrincipleExpected Outcome
Chemoselective OxidationPCCSecondary AlcoholOxidation of alcohol is faster than reaction with the bromopyridine ring. libretexts.orgSelective formation of 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one.
Chemoselective CouplingPd(PPh₃)₄, PhB(OH)₂, BaseC-Br bondPalladium catalyst selectively activates the C-Br bond for cross-coupling. nih.govFormation of 4-(5-phenylpyridin-2-yl)-3-methylbutan-2-ol.
Regioselective Lithiationn-BuLiC-6 of Pyridine RingThe nitrogen atom directs lithiation to the adjacent C-6 position.Formation of a 6-lithiated intermediate, ready for reaction with an electrophile.
Stereoselective ReductionChiral Reducing AgentKetone (from oxidation)A chiral reagent can selectively form one diastereomer of the alcohol.Enantiomerically enriched this compound.

Computational Chemistry and Theoretical Studies of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in the computational investigation of 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol involves determining its most stable three-dimensional structure. This is achieved through molecular geometry optimization, a process where the molecule's potential energy is minimized with respect to the coordinates of its atoms. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing basis sets like 6-311G+(d,p) to provide a balance between accuracy and computational cost. ias.ac.in

Due to the presence of several single bonds in the butanol chain, the molecule can exist in various conformations. A thorough conformational landscape analysis is crucial to identify the global minimum energy structure, as well as other low-energy conformers that may be present under experimental conditions. This analysis involves systematically rotating the rotatable bonds and performing geometry optimization on each resulting conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-311G+(d,p) level)

ParameterValue
Bond Lengths (Å)
C(pyridine)-Br1.895
C(pyridine)-C(alkane)1.520
C-O (hydroxyl)1.430
Bond Angles (degrees)
C-C-Br (pyridine)119.5
C(pyridine)-C-C (alkane)112.0
C-C-O (hydroxyl)109.5
Dihedral Angles (degrees)
C(pyridine)-C-C-C (alkane)-175.0

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Electronic Structure Investigations and Reactivity Predictions

Once the optimized geometry is obtained, the electronic structure of this compound can be investigated to understand its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. tjnpr.org

For this molecule, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO may be distributed over the pyridine ring's π* system. Substituents on the pyridine ring can significantly influence these orbital energies and, consequently, the molecule's reactivity. researchgate.net

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. mdpi.com In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electronegative atoms will be electron-deficient (electrophilic sites).

Table 2: Calculated Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: These values are representative and derived from computational studies on analogous substituted pyridines. mdpi.com

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Nuclear Magnetic Resonance (NMR) chemical shift prediction is a valuable tool in this regard. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. Discrepancies between the predicted and experimental spectra can help refine the understanding of the molecule's conformation and electronic environment.

Infrared (IR) spectroscopy simulations can also be performed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted frequencies can aid in the assignment of experimental IR spectra.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-Br (Pyridine)118.0117.5
C-N (Pyridine, adjacent to substituent)158.0157.8
C-OH (Butanol)70.069.5

Note: Experimental data is hypothetical for the purpose of illustration.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. idexlab.com The activation energies for different potential pathways can be calculated to determine the most likely reaction mechanism. For instance, in a Suzuki coupling reaction, a common reaction for bromopyridines, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Derived Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical properties. researchgate.net For a class of compounds derived from this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (LogP), or even biological activity. nih.govresearchgate.net

This involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a set of known analogs and then using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.net Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with desired properties. nih.gov

Role of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol As a Synthetic Building Block and Pharmacophore Precursor

Strategic Utility in Heterocyclic Synthesis and Annulation Reactions

The strategic importance of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol in heterocyclic synthesis lies in the inherent reactivity of its constituent parts. The 5-bromopyridine ring is a common motif in pharmacologically active compounds and can participate in a variety of cross-coupling reactions. organic-chemistry.org This allows for the introduction of diverse substituents at this position, thereby enabling the synthesis of a wide array of pyridine (B92270) derivatives.

While specific examples of this particular molecule in broader heterocyclic synthesis and annulation reactions are not extensively documented in publicly available literature, compounds with similar structures, such as pyridylhomopropargylic alcohols, have been utilized in gold-catalyzed tandem annulation reactions to create complex polycyclic dihydrobenzofurans. acs.orgacs.org Such reactions proceed through pathways like 5-endo-dig cyclization, demonstrating the potential for the alcohol group in similar compounds to participate in intramolecular cyclization events. The development of multicomponent reactions for the synthesis of 2-pyridone-containing heterocycles further highlights the broad utility of functionalized pyridines in constructing diverse molecular architectures. nih.gov

Derivatization and Functional Group Interconversion Strategies

The functional groups present in this compound—a secondary alcohol and a bromo-substituted pyridine ring—offer multiple avenues for derivatization and functional group interconversion. These transformations are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks. solubilityofthings.com

The secondary alcohol can undergo a range of classical transformations. For instance, it can be oxidized to the corresponding ketone, which can then serve as an electrophilic site for further reactions. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. mit.edu It can also be a site for esterification or etherification to introduce different functional groups.

The bromine atom on the pyridine ring is a key handle for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds at this position. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, making it a powerful tool for generating molecular diversity. The functionalization of 2-bromopyridine (B144113) compounds is a well-established strategy in organic synthesis. mdpi.comresearchgate.netacs.org

Scaffold in Medicinal Chemistry and Drug Discovery Programs

In medicinal chemistry, a molecular scaffold is a core structure upon which a series of derivatives are built to explore structure-activity relationships (SAR). The this compound structure can be considered a valuable scaffold due to its combination of a heterocyclic aromatic ring and a flexible, functionalized aliphatic chain. scilit.comnih.govmdpi.com

Integration into Novel Pharmacophores and Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of novel pharmacophores is a central aspect of rational drug design. nih.gov The structural elements of this compound, including the hydrogen bond accepting nitrogen atom in the pyridine ring, the hydrogen bond donating/accepting alcohol group, and the modifiable brominated position, make it an attractive starting point for the design of new ligands. researchgate.netpharmacophorejournal.com

By systematically modifying the substituents on the pyridine ring and altering the stereochemistry and functionality of the side chain, medicinal chemists can explore the chemical space around this scaffold to identify new pharmacophores that can interact with various biological targets. While its most prominent application to date has been in the development of PARP inhibitors, the underlying scaffold holds potential for the design of ligands for other classes of enzymes or receptors.

Design and Synthesis of Compound Libraries for Target Screening

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as compound libraries. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads. The bifunctional nature of this compound makes it an excellent candidate for the construction of such libraries.

The two main points of diversification are the bromine atom on the pyridine ring and the hydroxyl group. A library could be constructed by first reacting the bromopyridine moiety with a diverse set of boronic acids via Suzuki coupling. Subsequently, the alcohol functionality could be reacted with a variety of carboxylic acids to form a library of esters. This parallel synthesis approach would allow for the rapid generation of a large number of distinct compounds for high-throughput screening. While specific libraries based on this exact molecule are not widely reported, the principles of combinatorial synthesis are well-suited to its structure. capes.gov.br

Diversification PointPotential ReactionsReagent Class
5-Bromo PositionSuzuki CouplingBoronic Acids/Esters
Stille CouplingOrganostannanes
Buchwald-Hartwig AminationAmines
Sonogashira CouplingTerminal Alkynes
2-ol PositionEsterificationCarboxylic Acids/Acyl Chlorides
EtherificationAlkyl Halides
OxidationOxidizing Agents

Precursor for Bioactive Molecules with Specific Receptor Modulating Activity

The most significant and well-documented application of this compound is as a key precursor in the synthesis of specific, highly potent bioactive molecules.

The primary role of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of the Poly(ADP-ribose) Polymerase (PARP) inhibitor, Niraparib. researchgate.netdrugbank.com PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. google.comnih.govnih.gov

Development of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulators

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia. mdpi.comnih.gov Consequently, mGlu5 has emerged as a high-priority target for drug discovery, with a particular focus on allosteric modulators. These modulators bind to a site topographically distinct from the endogenous glutamate binding site, allowing for a more nuanced regulation of receptor activity. nih.gov

The synthesis of mGlu5 allosteric modulators often involves the construction of complex molecules featuring a central heterocyclic core. The this compound scaffold is valuable in this context. The bromopyridine moiety can be elaborated using palladium-catalyzed cross-coupling reactions to introduce phenylethynyl groups or other aromatic systems, which are common structural motifs in potent mGlu5 negative allosteric modulators (NAMs). For instance, compounds like MPEP (2-Methyl-6-(phenylethynyl)pyridine) established the importance of the pyridyl-alkyne core.

While direct synthesis pathways from this compound are proprietary, its structural elements are present in known mGlu5 positive allosteric modulators (PAMs). For example, the related "3-hydroxy-3-methylbutan-2-yl" moiety is a key feature of the mGlu5 PAM known as VU0424465. nih.gov This suggests that the side chain of the building block is critical for interacting with the receptor. A synthetic strategy could involve coupling a different functional group at the bromine position of the pyridine ring while retaining the alcohol side chain to optimize PAM activity.

Table 1: Examples of mGlu5 Allosteric Modulators

Compound Type Target(s) Research Findings
Mavoglurant NAM mGlu5 Investigated for Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease.
Basimglurant NAM mGlu5 Studied for treatment-resistant major depressive disorder and Fragile X syndrome.

| VU0424465 | PAM | mGlu5 | A PAM that has been shown to induce desensitization of mGlu5 signaling in neuronal cultures. nih.gov |

Contributions to Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist Discovery

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in fundamental cognitive processes such as learning, memory, and attention. nih.gov The development of selective nAChR agonists has been a major goal for treating cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. Natural products like nicotine (B1678760) and epibatidine (B1211577) have served as foundational structures for the design of novel nAChR ligands. nih.govnih.gov

The this compound building block provides a valuable scaffold for creating novel nAChR agonists. The pyridine ring is a well-established pharmacophore for nAChR activity. The bromo-substituent on this ring is a synthetic handle that allows for the introduction of diverse substituents via cross-coupling chemistry, enabling the exploration of the receptor's binding pocket. The stereochemistry and functionality of the 3-methylbutan-2-ol side chain can also be modified to optimize selectivity for specific nAChR subtypes, such as the α4β2 or α7 subtypes, which are key targets for CNS disorders.

Synthetic campaigns could utilize this building block to generate libraries of compounds where the bromine is replaced with various small aromatic or heterocyclic rings, and the alcohol is modified to alter hydrogen bonding capacity and lipophilicity. This systematic approach is crucial for developing agonists with improved potency, selectivity, and pharmacokinetic profiles compared to existing agents.

Table 2: Examples of nAChR Agonists

Compound Subtype Selectivity Potential Therapeutic Application Research Findings
Varenicline α4β2 partial agonist Smoking cessation Binds with high affinity and selectivity to α4β2 nAChRs, stimulating dopamine (B1211576) release to reduce cravings.
Epibatidine Non-selective Analgesia (research tool) A natural product with potent analgesic properties, but its use is limited by toxicity due to non-selectivity. nih.gov

| TC299423 | α6β2* preference | CNS disorders | A novel agonist showing modest preference for α6β2- over α4β2-containing nAChRs in vitro and in vivo. frontiersin.org |

Precursor for Antiviral Agents (e.g., SARS-CoV-2 Main Protease Inhibitors)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an enzyme essential for the virus's replication cycle. It processes viral polyproteins into functional proteins, making it a prime target for antiviral drug development. mdpi.comnih.gov The success of inhibitors like Nirmatrelvir (a component of Paxlovid) has validated this strategy and spurred the search for novel Mpro inhibitors with different scaffolds and improved properties. nih.gov

The development of non-peptidic, small molecule inhibitors is a key area of research. In this arena, this compound can serve as a valuable starting material. The bromopyridine core can be functionalized to mimic the interactions that peptidomimetic inhibitors make with the enzyme's active site. For example, the bromine atom can be replaced via coupling reactions to install groups that occupy the S1 and S2 pockets of the Mpro active site. The alcohol side chain can be oxidized to a ketone, which could then be converted into a reactive "warhead" such as an α-ketoamide. This functional group is known to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to potent inhibition of the enzyme.

This strategy allows for the creation of novel, non-peptidic Mpro inhibitors derived from a readily accessible building block, potentially leading to new therapeutic options for COVID-19 and future coronavirus outbreaks.

Table 3: Examples of SARS-CoV-2 Main Protease Inhibitors

Compound Mechanism of Action Key Structural Features Research Findings
Nirmatrelvir Covalent, reversible Peptidomimetic with a nitrile warhead Orally bioavailable component of Paxlovid; targets the catalytic Cys145 residue of Mpro. nih.gov
Ensitrelvir Non-covalent Non-peptidic, heterocyclic scaffold Demonstrates significant inhibitory activity against SARS-CoV-2 Mpro and antiviral activity against a range of variants. mdpi.com

| GC376 | Covalent, reversible | Peptidomimetic with an aldehyde bisulfite prodrug | Initially developed for feline coronavirus, it was repurposed and showed potent inhibition of SARS-CoV-2 Mpro. mdpi.com |

Future Directions and Advanced Research Perspectives for 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

A plausible forward-thinking approach involves a convergent synthesis where the bromopyridine and the butanol side-chain are constructed and then coupled. For instance, a Grignard reaction is a classic and effective method for forming carbon-carbon bonds. A potential route could involve the reaction of a Grignard reagent derived from 2,5-dibromopyridine (B19318) with a suitable ketone, such as 3-methylbutan-2-one. However, challenges such as selectivity and harsh reaction conditions necessitate the exploration of more refined methods. google.comrsc.orgresearchgate.net

Future synthetic strategies will likely pivot towards methods that improve atom economy and reduce environmental impact. This includes the use of catalytic, one-pot reactions that minimize intermediate isolation steps. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be explored to attach the side chain to the pyridine (B92270) ring. organic-chemistry.org Another promising avenue is the use of photoredox catalysis, which can enable novel bond formations under mild conditions, potentially using visible light as a sustainable energy source. organic-chemistry.org

Below is a comparative table illustrating a hypothetical shift from a traditional to a more sustainable synthetic approach.

FeatureHypothetical Traditional RouteProposed Sustainable Route
Key Transformation Multi-step synthesis involving protection/deprotection, followed by Grignard addition. researchgate.netOne-pot, catalyst-mediated coupling reaction (e.g., light-promoted coupling). organic-chemistry.org
Starting Materials 2-Aminopyridine (B139424), hazardous brominating agents, organometallic reagents. researchgate.netCommercially available 2,5-dibromopyridine and a boronic ester of the side-chain.
Solvents Anhydrous ethers (e.g., THF, Diethyl ether).Greener solvents (e.g., 2-MeTHF, CPME) or aqueous systems.
Energy Input Requires heating/refluxing for extended periods.Mild conditions, potentially room temperature with light irradiation. organic-chemistry.org
Waste Generation Significant stoichiometric byproducts from protecting groups and activating agents.Minimal waste, catalyst is recycled.
Overall Yield ModeratePotentially High

Exploration of Novel Bio-isosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov This involves substituting specific atoms or functional groups with others that have similar steric and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. cambridgemedchemconsulting.comprinceton.edu For 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol, several opportunities for bioisosteric modification exist.

The bromopyridine moiety is a prime target for modification. The bromine atom, while useful for synthetic handles and potential halogen bonding, can be a site of metabolic liability. Replacing it with other halogens (Cl, F) or pseudo-halogens (CN, CF₃) could alter the electronic nature and metabolic profile of the molecule. Furthermore, the entire pyridine ring could be replaced. This "scaffold hopping" approach might involve substituting the pyridine with other five- or six-membered heterocycles like pyrimidine, pyrazine, thiazole, or even a phenyl ring. nih.govresearchgate.net Such changes can dramatically impact target binding, solubility, and pharmacokinetic properties. nih.govmdpi.comacs.org For instance, replacing a benzene (B151609) ring with a pyridine is a common tactic to enhance water solubility and introduce a hydrogen bond acceptor. mdpi.com

The 3-methylbutan-2-ol side chain also offers avenues for modification. The hydroxyl group is a key hydrogen bond donor and acceptor, but it can also be a site for rapid glucuronidation, leading to fast clearance. It could be replaced with bioisosteres such as an amine, amide, or even a difluoromethyl (CHF₂) group, which can act as a hydrogen bond donor mimic. nih.gov The stereocenters at positions 2 and 3 of the butanol chain are critical; exploring all four possible stereoisomers is essential to understand the structure-activity relationship (SAR).

Molecular SubstructurePotential Bioisosteric ReplacementRationale for Modification
Bromine Atom Fluorine (F), Chlorine (Cl)Modulate electronic properties, improve metabolic stability.
Trifluoromethyl (CF₃)Increase lipophilicity, block metabolic sites. cambridgemedchemconsulting.com
Pyridine Ring Pyrimidine, PyrazineAlter hydrogen bonding capacity, pKa, and solubility. nih.gov
Thiophene, FuranExplore different aromatic systems and steric profiles.
Hydroxyl (-OH) Group Amine (-NH₂), Amide (-CONH₂)Change hydrogen bonding properties and basicity.
Difluoromethyl (-CHF₂)Act as a metabolically stable mimic of the hydroxyl group. nih.gov
Isobutyl Moiety Cyclopropyl, tert-butylIntroduce rigidity, explore different hydrophobic pockets.

Application of Advanced Characterization Techniques for Dynamic Studies

A complete and unambiguous structural elucidation is fundamental to understanding a molecule's function. While standard techniques like ¹H and ¹³C NMR are routine, advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods are indispensable for complex structures like this compound, especially given its two chiral centers. semanticscholar.org

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of the molecule. longdom.orgnumberanalytics.com For instance, Correlation Spectroscopy (COSY) would establish proton-proton couplings within the butanol side chain, while Heteronuclear Single Quantum Coherence (HSQC) would link each proton directly to its attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for connecting the pyridine ring to the side chain by revealing long-range (2-3 bond) correlations between protons and carbons. ipb.pt

Given the presence of two stereocenters, the compound can exist as four stereoisomers (two pairs of diastereomers). Determining the relative and absolute stereochemistry is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on the relative configuration by identifying protons that are close in space. nih.gov Furthermore, the analysis of proton-proton coupling constants (³JHH) can help deduce the preferred conformation of the flexible side chain. For diastereomeric mixtures, specialized NMR techniques, such as band-selective pure shift NMR, can resolve overlapping signals, allowing for accurate determination of diastereomeric ratios.

Analytical QuestionRecommended Advanced TechniqueInformation Obtained
Confirm C-C & C-H framework 2D COSY, HSQC, HMBC ipb.ptUnambiguous assignment of all ¹H and ¹³C signals and confirmation of the molecular skeleton.
Determine Relative Stereochemistry 2D NOESY / ROESYIdentifies through-space proximity of protons, helping to assign relative configurations at the two chiral centers.
Analyze Conformational Dynamics Variable Temperature (VT) NMRStudies changes in conformation and potential rotational barriers in the side chain.
Quantify Diastereomeric Ratio Chiral Chromatography, Pure Shift NMR nih.govSeparates and quantifies diastereomers, resolving complex, overlapping signals.
Confirm Halogen Position X-ray CrystallographyProvides definitive proof of structure, including absolute stereochemistry if a suitable crystal is obtained.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design

In the context of synthesis, retrosynthesis AI platforms can propose multiple viable synthetic routes to this compound. acs.org These algorithms learn from millions of published reactions to suggest disconnections and precursor molecules, potentially uncovering novel and more efficient pathways that a human chemist might overlook. Furthermore, reaction optimization models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

For drug design, AI/ML models can be used to explore the chemical space around the core scaffold. Generative models, such as variational autoencoders or generative adversarial networks, can design thousands of novel virtual compounds based on the structure of this compound. biorxiv.orgnih.govnih.gov These new designs can then be screened in silico using predictive models for properties like target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. frontiersin.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. If the compound is being investigated as a kinase inhibitor, for example, specific AI models trained on kinase inhibitor data can be used to optimize its selectivity profile and predict potential resistance mutations. rsc.org

Application AreaSpecific AI/ML Tool or ApproachPotential Outcome for this compound
Synthetic Route Planning Retrosynthesis Prediction Algorithms grace.comacs.orgIdentification of novel, cost-effective, and high-yield synthetic pathways.
Reaction Optimization Bayesian Optimization, Neural NetworksPrediction of optimal reaction conditions to maximize yield and purity.
Novel Analog Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) biorxiv.orgnih.govCreation of a virtual library of novel analogs with diverse structural modifications.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural NetworksIn silico prediction of biological activity, selectivity, solubility, and toxicity for new designs.
Target Identification Proteochemometric modeling, Deep LearningPrediction of potential biological targets and off-targets for the compound. frontiersin.org

Q & A

Q. Basic

  • 1H NMR^1\text{H NMR} : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and butanol chain (δ 1.2–1.4 ppm for methyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/zm/z: ~245.03 for C10_{10}H14_{14}BrNO+^+ ) .
  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement .

Advanced Tip : Use 13C NMR^{13}\text{C NMR} DEPT-135 to distinguish CH3_3, CH2_2, and CH groups in the butanol chain .

How does the bromine atom influence reactivity in substitution reactions?

Advanced
The bromine atom acts as a leaving group, enabling:

  • Nucleophilic aromatic substitution (NAS) : React with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .

Electronic Effects : Bromine’s −I effect deactivates the pyridine ring, directing substitutions to the 2- or 4-positions .

What biological applications are suggested by structurally similar compounds?

Basic
Similar bromopyridine derivatives exhibit:

  • Antimicrobial activity : Inhibition of E. coli and S. aureus via membrane disruption .
  • Anticancer potential : IC50_{50} values <10 µM in glioblastoma (SF-295) and melanoma (MDA-MB-435) cell lines .

Methodological Note : Screen cytotoxicity using MTT assays and compare with positive controls (e.g., doxorubicin) .

How can contradictions in biological activity data be resolved?

Advanced
Contradictions (e.g., variable IC50_{50} values) may arise from:

  • Assay conditions : Varying serum concentrations or incubation times. Standardize protocols across replicates .
  • Cell line heterogeneity : Test multiple lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Metabolic stability : Use liver microsomes to evaluate compound degradation .

What are the challenges in achieving enantiomeric purity?

Advanced
The chiral center at C2 of butan-2-ol complicates synthesis:

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for kinetic resolution .
  • Analytical methods : Chiral HPLC with amylose-based columns to quantify enantiomeric excess (ee) .

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Bromine may enhance hydrophobic interactions .
  • QSAR models : Correlate logP values (experimental: ~2.85) with cytotoxicity to design analogs .

Software Tip : Validate docking poses with MD simulations (GROMACS) to assess stability .

What are the key differences in reactivity vs. non-brominated analogs?

Q. Basic

  • Reduced electrophilicity : Bromine decreases pyridine’s susceptibility to electrophilic attack.
  • Enhanced leaving-group ability : Facilitates substitution reactions compared to chloro or methyl analogs .

How is the hydroxyl group protected during synthesis?

Q. Basic

  • Silylation : Use TBDMSCl/imidazole in DMF to protect −OH as a TBDMS ether .
  • Acetylation : React with acetic anhydride/pyridine to form an acetyl ester .

Deprotection : Use TBAF in THF for silyl ethers or NaOH/MeOH for esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.